molecular formula C19H18N4O4S B2744789 3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422277-94-9

3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2744789
CAS No.: 422277-94-9
M. Wt: 398.44
InChI Key: XJTBPHSHZBNZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex quinazolinone derivative of significant interest in medicinal chemistry research. This compound features a hybrid molecular structure that incorporates a 1,2,3,4-tetrahydroquinazolin-4-one core, a thiohydantoin moiety, and a furan-2-carbonyl piperazine substituent. The structural complexity of this molecule provides a versatile scaffold for investigating novel bioactive compounds, particularly in the development of antimicrobial agents and enzyme inhibitors. Quinazolin-4(3H)-one derivatives have demonstrated a broad spectrum of pharmacological activities in research settings, including notable antibacterial properties against pathogens such as Escherichia coli , Staphylococcus aureus , and Proteus mirabilis . The presence of the 2-sulfanylidene group in the quinazolinone ring system enhances the molecule's potential for hydrogen bonding and metal coordination, which may contribute to its mechanism of action in biological systems. The furan-2-carbonyl piperazine moiety represents a privileged structure in drug discovery, often associated with improved pharmacokinetic properties and target binding affinity. This compound is strictly for research applications in chemical biology and drug discovery contexts, including mechanism of action studies, structure-activity relationship investigations, and in vitro pharmacological screening. Researchers should handle this product with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-16(12-23-17(25)13-4-1-2-5-14(13)20-19(23)28)21-7-9-22(10-8-21)18(26)15-6-3-11-27-15/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWPLDCEWLJVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C(=O)C3C=CC=CC3=NC2=S)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a novel chemical entity with potential biological activity. This article explores its biological properties, mechanisms of action, and research findings based on diverse sources.

Molecular Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

Structural Features

The compound features several functional groups that contribute to its biological activity:

  • Furan-2-carbonyl : This moiety is known for its role in various biological activities.
  • Piperazine ring : Commonly found in pharmacologically active compounds, enhancing binding affinity to biological targets.
  • Tetrahydroquinazolinone core : Implicated in numerous therapeutic effects due to its ability to interact with various receptors.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing furan and piperazine derivatives. For instance, derivatives of furan have shown inhibitory activity against the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The compound under discussion may exhibit similar properties due to the presence of the furan ring and piperazine structure.

Research Findings

  • A study reported that related compounds exhibited IC50 values ranging from 1.55 μM to higher values, indicating potential effectiveness against viral targets .

Anticancer Activity

The tetrahydroquinazolinone scaffold has been associated with anticancer properties. Compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Studies :
    • In vitro studies demonstrated that related tetrahydroquinazolinones showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values less than 10 μM.
    • The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors leading to altered signaling pathways that promote apoptosis in cancer cells.

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50 (μM)Reference
AntiviralSARS-CoV-2 Mpro1.55
AnticancerMCF-7 (Breast Cancer)<10
AnticancerA549 (Lung Cancer)<10

Table 2: Structure-Activity Relationship (SAR)

CompoundR GroupActivity
F8O21.28 ± 0.89 μM
F8-S1TrifluoromethylReduced activity
F8-S43NitrophenylSignificant loss of activity

Comparison with Similar Compounds

Structural Analogues with Piperazine and Quinazolinone Moieties

The compound shares structural homology with several piperazine-containing quinazolinone derivatives. Key comparisons include:

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
  • Core Structure : Piperazine linked to a fluorobenzoyl group and a 4-hydroxyphenyl-2-oxoethyl chain.
  • Key Differences: Replaces the furan-2-carbonyl group with a 2-fluorobenzoyl substituent. Lacks the sulfanylidene modification on the quinazolinone ring.
  • Synthesis : Synthesized via a multi-step procedure involving reflux and column chromatography, yielding 48% .
  • Applications: Not explicitly stated, but fluorinated aromatic groups often enhance metabolic stability .
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one
  • Core Structure: Piperazine linked to a 2-fluorophenyl group and a hydroxy-substituted quinazolinone.
  • Key Differences :
    • Substitutes the sulfanylidene group with a hydroxy moiety.
    • Uses a 2-fluorophenyl substituent instead of furan-2-carbonyl.
C. Triazole-Piperazine Derivatives (e.g., and )
  • Core Structure : Piperazine linked to triazole and chlorophenyl groups.
  • Key Differences: Replaces quinazolinone with triazole rings, which are common in antifungal agents. Chlorophenyl groups enhance lipophilicity, contrasting with the polar furan moiety in the target compound.
  • Applications: Likely antifungal or antimicrobial, diverging from quinazolinone-based kinase inhibitors .

Comparative Data Table

Compound Name Piperazine Substituent Quinazolinone Modification Synthesis Yield Reported Activity
Target Compound Furan-2-carbonyl 2-sulfanylidene Not reported Not available
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)... 2-Fluorobenzoyl None (hydroxyphenyl chain) 48% Not specified
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-... 2-Fluorophenyl 2-hydroxy Not reported Unknown
Triazole derivatives () Chlorophenyl-triazole N/A (triazole core) Not available Antifungal (inferred)

Pharmacological and Physicochemical Considerations

  • Furan vs. Fluorobenzoyl : The furan-2-carbonyl group may offer improved solubility over fluorinated analogs due to oxygen’s electronegativity, though this requires experimental validation.
  • Sulfanylidene vs. Hydroxy : The sulfanylidene group (C=S) could enhance hydrogen-bonding or metal-chelating capabilities compared to hydroxy (C–OH), influencing target selectivity .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of the furan-2-carbonyl-piperazine moiety to the tetrahydroquinazolinone core. Critical challenges include:

  • Oxoethyl linker formation : Requires precise control of nucleophilic substitution between piperazine and α-keto intermediates. highlights refluxing with potassium carbonate in ethanol for similar piperazine couplings, achieving 48% yield after purification .
  • Thiocarbonyl introduction : Sulfur incorporation (e.g., via Lawesson’s reagent) must avoid over-reduction. notes thiol-protection strategies using mercaptoethanol derivatives .
  • Purification : Silica gel chromatography (EtOAC/petroleum ether) is recommended for isolating intermediates, as demonstrated in and .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR can resolve piperazine ring conformation and furan carbonyl connectivity. used NMR to confirm analogous piperazine-furan structures .
  • X-ray crystallography : and provide crystallographic data for related compounds, confirming bond lengths/angles (e.g., C=O at 1.22 Å) .
  • IR spectroscopy : Detects carbonyl (1650–1750 cm1^{-1}) and thione (1250–1350 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity variations : HPLC ( ) or LC-MS should verify >95% purity, as impurities like unreacted piperazine ( ) can skew results .
  • Assay conditions : Adjusting pH (e.g., 7.4 for physiological relevance) or solvent (DMSO concentration <1%) is critical. notes solvent effects on triazole-containing analogs .
  • Target selectivity : Use computational docking (e.g., AutoDock Vina) to compare binding to related receptors (e.g., serotonin 5-HT1A_{1A} vs. dopamine D2_2), as seen in ’s analysis of piperazine derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) given the compound’s complexity?

  • Core modifications : Replace the tetrahydroquinazolinone with benzotriazinone ( ) or pyridotriazine () to assess ring flexibility .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2_2) on the furan ring ( ) or alkyl chains on the piperazine () to modulate lipophilicity .
  • Pharmacophore mapping : Overlay with known bioactive piperazines (e.g., prazosin in ) to identify critical hydrogen-bonding motifs .

Q. How can computational modeling predict metabolic stability or toxicity?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and CYP450 inhibition risks (e.g., CYP3A4). ’s mass spectral data can validate in silico fragmentation patterns .
  • Metabolite identification : Simulate Phase I oxidation (e.g., furan ring epoxidation) using Schrödinger’s Metabolism Module, cross-referenced with in vitro microsomal assays .

Methodological Guidance for Data Interpretation

Q. How should researchers address low yields in the final coupling step?

  • Catalyst screening : Test Pd(OAc)2_2 or CuI for Buchwald-Hartwig amination ( used Pd catalysts for aryl couplings) .
  • Solvent optimization : Switch from ethanol ( ) to DMF or THF to enhance solubility of aromatic intermediates .
  • Temperature control : Lower reaction temperatures (0–5°C) may prevent thiocarbonyl degradation .

Q. What analytical workflows validate purity and stability under storage?

  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC ( ) .
  • Mass balance : Combine TGA (thermal stability) and NMR to detect hydrate formation, as seen in ’s crystallography data .

Data Contradiction Analysis

Q. Why might biological activity differ between in vitro and in vivo models?

  • Protein binding : High plasma protein binding (predicted LogP = 2.8) reduces free drug concentration. ’s pharmacokinetic data for triazole derivatives supports this .
  • Metabolic clearance : Rapid glucuronidation of the furan ring ( ) may lower bioavailability in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.